molecular formula C8H18O4S3 B14943900 1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane

1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane

Cat. No.: B14943900
M. Wt: 274.4 g/mol
InChI Key: IURILDHUILOAQH-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane is an organic compound characterized by the presence of ethylsulfonyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane typically involves the reaction of ethylsulfonyl chloride with a suitable thiol compound under controlled conditions. The reaction may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl groups can be reduced to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfonyl and sulfanyl groups.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The sulfonyl and sulfanyl groups could play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-2-{[2-(methylsulfonyl)ethyl]sulfanyl}ethane
  • 1-(Propylsulfonyl)-2-{[2-(propylsulfonyl)ethyl]sulfanyl}ethane

Uniqueness

1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane is unique due to its specific ethylsulfonyl and sulfanyl groups, which may confer distinct chemical and physical properties compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C8H18O4S3

Molecular Weight

274.4 g/mol

IUPAC Name

1-ethylsulfonyl-2-(2-ethylsulfonylethylsulfanyl)ethane

InChI

InChI=1S/C8H18O4S3/c1-3-14(9,10)7-5-13-6-8-15(11,12)4-2/h3-8H2,1-2H3

InChI Key

IURILDHUILOAQH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCSCCS(=O)(=O)CC

Origin of Product

United States

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